molecular formula C10H12FNO2 B8357475 Ethyl 3-ethyl-5-fluoropyridine-4-carboxylate

Ethyl 3-ethyl-5-fluoropyridine-4-carboxylate

Cat. No.: B8357475
M. Wt: 197.21 g/mol
InChI Key: QXULFMGRCNOLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethyl-5-fluoropyridine-4-carboxylate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 3-ethyl-5-fluoropyridine-4-carboxylate

InChI

InChI=1S/C10H12FNO2/c1-3-7-5-12-6-8(11)9(7)10(13)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

QXULFMGRCNOLBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1C(=O)OCC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-bromo-5-fluoropyridine-4-carboxylate (4.8 g, 20 mmol) in anhydrous 1,4-dioxane (30 mL) at room temperature was added (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II) (325 mg, 0.43 mmol), followed by a diethylzinc solution (22 mL, 20 mmol, 1.1 M solution in toluene). The mixture was stirred at 70° C. for 45 minutes. After cooling to room temperature, the reaction was quenched with MeOH. Ethyl acetate (100 mL) was added. The mixture was extracted with 0.1 N HCl (200 mL). The organic layer was recovered. The pH of the aqueous phase was brought to 6 with 2 N NaOH. The mixture was extracted with EtOAc (1×100 mL). The combined organic extracts were dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-20% ethyl acetate/hexane), affording ethyl 3-ethyl-5-fluoropyridine-4-carboxylate (2.0 g, 51% yield)
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two

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